1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate

Catalog No.
S531262
CAS No.
869497-75-6
M.F
C17H19ClN4O5
M. Wt
394.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-meth...

CAS Number

869497-75-6

Product Name

1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate

IUPAC Name

(Z)-but-2-enedioic acid;(6-chloro-1H-benzimidazol-2-yl)-(4-methylpiperazin-1-yl)methanone

Molecular Formula

C17H19ClN4O5

Molecular Weight

394.8 g/mol

InChI

InChI=1S/C13H15ClN4O.C4H4O4/c1-17-4-6-18(7-5-17)13(19)12-15-10-3-2-9(14)8-11(10)16-12;5-3(6)1-2-4(7)8/h2-3,8H,4-7H2,1H3,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

KOTJFAYEELTYCZ-BTJKTKAUSA-N

SMILES

CN1CCN(CC1)C(=O)C2=NC3=C(N2)C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

VUF6002; VUF 6002; VUF-6002; JNJ-10191584 maleate

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NC3=C(N2)C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1CCN(CC1)C(=O)C2=NC3=C(N2)C=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O

Description

The exact mass of the compound 1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate, commonly referred to as JNJ 10191584 maleate, is a synthetic compound characterized by its selective antagonistic activity towards the histamine H4 receptor. This compound exhibits a molecular formula of C17H19ClN4O5 and a molecular weight of approximately 394.8 Da . It is primarily utilized in research settings to explore the role of histamine receptors in various biological processes.

Typical for piperazine derivatives and benzimidazole moieties. Key reactions include:

  • Acylation: The benzimidazole nitrogen can be acylated, modifying its reactivity.
  • Nucleophilic Substitution: The chlorine atom in the 5-position can participate in nucleophilic substitution reactions, potentially forming new derivatives.
  • Hydrolysis: The maleate salt can undergo hydrolysis under acidic or basic conditions, releasing the active piperazine component.

JNJ 10191584 maleate is recognized as a highly selective silent antagonist for the H4 receptor, with a binding affinity (Ki) of 26 nM. It demonstrates over 540-fold selectivity compared to the H3 receptor (Ki = 14.1 µM) . This selectivity makes it a valuable tool for studying the physiological and pathological roles of the H4 receptor, particularly in conditions such as inflammation and allergic responses.

The synthesis of 1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate typically involves:

  • Formation of the Benzimidazole: Starting from appropriate precursors, the benzimidazole ring is formed through cyclization reactions.
  • Acylation with Carbonyl Group: The benzimidazole derivative is then acylated using a carbonyl source to introduce the carbonyl functionality.
  • Piperazine Formation: The piperazine ring is constructed by reacting suitable amines with halides or other electrophiles.
  • Salt Formation: Finally, the maleate salt is formed by reacting with maleic acid, resulting in improved solubility and stability.

The primary applications of JNJ 10191584 maleate include:

  • Pharmacological Research: It serves as a tool for investigating the role of H4 receptors in various biological systems.
  • Drug Development: Its unique properties make it a candidate for developing new therapeutic agents targeting allergic and inflammatory diseases.
  • High-throughput Screening: The compound can be utilized in screening assays to identify other potential H4 receptor modulators.

Studies involving JNJ 10191584 maleate have demonstrated its potential interactions with various biological systems:

  • Histamine Receptor Interactions: As a silent antagonist, it binds to the H4 receptor without activating it, providing insights into receptor signaling pathways.
  • Inflammatory Response Modulation: Research indicates that this compound may influence cytokine release and immune cell migration in inflammatory models .

Several compounds share structural similarities with JNJ 10191584 maleate, particularly those containing benzimidazole or piperazine moieties. Here are some notable examples:

Compound NameStructureKey Features
1-[(5-Chloro-1H-indol-2-YL)carbonyl]-4-methylpiperazineSimilar core structureDifferent heterocyclic ring; potential variation in receptor selectivity
1-(1H-benzimidazol-2-YL)-4-methylpiperazineLacks chlorine substitutionMay exhibit different biological activities due to structural changes
1-(2-Hydroxyphenyl)-4-methylpiperazineDifferent substituents on piperazineAltered pharmacological profile compared to JNJ 10191584 maleate

Uniqueness

The uniqueness of JNJ 10191584 maleate lies in its high selectivity for the H4 receptor and its silent antagonist properties, which allow researchers to dissect complex signaling pathways without activating downstream effects. This specificity is crucial for understanding the therapeutic potential of targeting histamine receptors in various diseases.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

394.1043974 g/mol

Monoisotopic Mass

394.1043974 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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